molecular formula C12H8FNO2 B12090579 3-Fluoro-4-(pyridin-3-yl)benzoic acid

3-Fluoro-4-(pyridin-3-yl)benzoic acid

Cat. No.: B12090579
M. Wt: 217.20 g/mol
InChI Key: XPLPFIZLMZCKNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-(pyridin-3-yl)benzoic acid can be synthesized through a multi-step process involving the reaction of benzoic acid with 3-pyridinecarboxaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the desired product along with water as a byproduct . The general reaction scheme is as follows: [ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the fluorine atom.

    4-(3-Carboxyphenyl)pyridine: Similar structure with the carboxyl group at a different position.

    3-(2-Chloropyridin-4-yl)benzoic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

3-Fluoro-4-(pyridin-3-yl)benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and influences its interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

3-fluoro-4-pyridin-3-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-6-8(12(15)16)3-4-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16)

InChI Key

XPLPFIZLMZCKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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